
3-Bromo-5-(difluoromethyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-(difluoromethyl)-1,2,4-oxadiazole is a heterocyclic compound that contains bromine, fluorine, and nitrogen atoms within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(difluoromethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromo-5-(difluoromethyl)benzonitrile with hydroxylamine hydrochloride in the presence of a base, followed by cyclization to form the oxadiazole ring .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-5-(difluoromethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are less common.
Cyclization Reactions: The oxadiazole ring can be formed or modified through cyclization reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Applications De Recherche Scientifique
3-Bromo-5-(difluoromethyl)-1,2,4-oxadiazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and other advanced materials.
Chemical Biology: It can be used as a probe to study biological processes, given its ability to form stable interactions with biomolecules.
Mécanisme D'action
The mechanism of action of 3-Bromo-5-(difluoromethyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways involved would vary based on the specific biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
3-Bromo-5-(difluoromethyl)-1,2,4-oxadiazole is unique due to the presence of the oxadiazole ring, which imparts distinct electronic properties and reactivity compared to other similar compounds. This makes it particularly valuable in applications requiring specific interactions with biological or material targets.
Propriétés
Formule moléculaire |
C3HBrF2N2O |
|---|---|
Poids moléculaire |
198.95 g/mol |
Nom IUPAC |
3-bromo-5-(difluoromethyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C3HBrF2N2O/c4-3-7-2(1(5)6)9-8-3/h1H |
Clé InChI |
OGOIIWMNXGCOMS-UHFFFAOYSA-N |
SMILES canonique |
C1(=NC(=NO1)Br)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


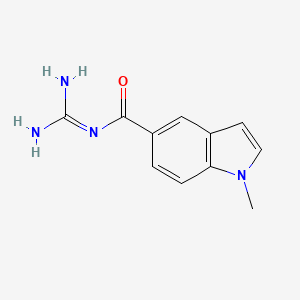

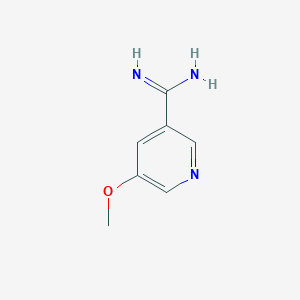
![2-(4-methylphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole hydrobromide](/img/structure/B13108341.png)

![1-Benzyl-4-[(4-methoxyphenyl)methylsulfanyl]-1-azoniabicyclo[2.2.2]octane](/img/structure/B13108350.png)
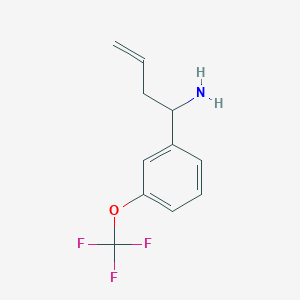
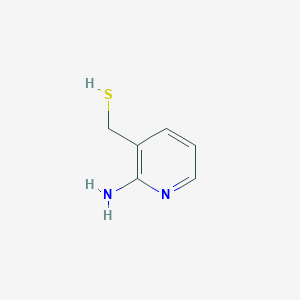
![6-Methyl-4-propyl-4,5-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13108365.png)
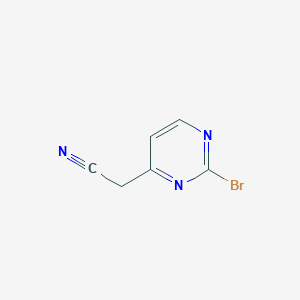
![2-Pentylbenzo[d]isothiazol-3(2H)-one](/img/structure/B13108381.png)



